Quinine 1'-Oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

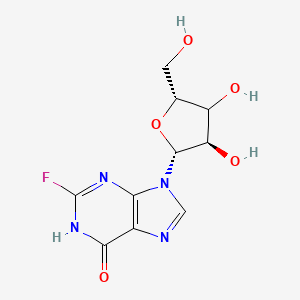

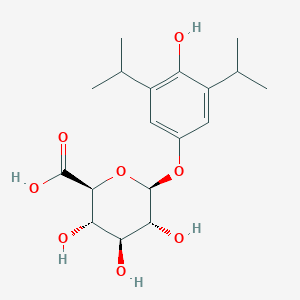

Quinine 1-oxide is a naturally occurring alkaloid that is found in the bark of the cinchona tree. It is a pale yellow crystalline solid with a bitter taste. It has a wide variety of applications in the fields of medicine, biochemistry and pharmacology.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Quinine 1’-Oxide, like other quinone derivatives, has been explored for its potential in pharmacology. Its applications include cytoprotection through various mechanisms such as antifungal, antibacterial, antioxidant, anti-cancer, anti-inflammatory, laxative, anti-allergens, and anti-moth properties . These diverse pharmacological activities make it a compound of interest for developing new therapeutic agents.

Cancer Therapy

The compound’s role in cancer therapy is significant due to its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1) , which is highly expressed in most cancers . Quinine 1’-Oxide can be used to design probes and nano-delivery systems targeting NQO1, providing a pathway for selective cancer treatment by reducing side effects in normal tissues.

Bioimaging Probes

Quinine 1’-Oxide derivatives are utilized in creating bioimaging probes. These probes are designed to target NQO1 for tumor diagnosis, leveraging the higher expression of NQO1 in tumors compared to normal tissues. The development of quinone-based fluorescent, near-infrared, and two-photon fluorescent probes is a promising area of research .

Antibacterial Agents

The antibacterial activity of quinone derivatives, including Quinine 1’-Oxide, is well-documented. These compounds have aroused interest for clinical and pharmaceutical applications due to their effectiveness against a range of bacterial pathogens . This makes them valuable for developing new antibacterial drugs.

Dyeing Applications

Natural quinone dyes, which include Quinine 1’-Oxide derivatives, offer a sustainable alternative to synthetic dyes. They are used in the textile industry for dyeing purposes due to their better dyeability, stability, brightness, and fastness compared to other natural dyes . Their environmental safety and ease of extraction make them an attractive option for eco-friendly dyeing processes.

Energy Storage Devices

Quinine 1’-Oxide and its derivatives are being investigated for their application in energy storage devices, particularly supercapacitors. The redox-active quinone moieties derived from lignin, which include Quinine 1’-Oxide, contribute to the pseudocapacitance of these devices. This research aims to utilize lignin as a raw material for high-value applications in energy storage .

Wirkmechanismus

Target of Action

Quinine 1’-Oxide, like other quinone compounds, is believed to target the enzyme NAD(P)H dehydrogenase quinone 1 (NQO1) . NQO1 is a protective antioxidant agent and a versatile cytoprotective agent that regulates the oxidative stresses of chromatin binding proteins for DNA damage in cancer cells .

Mode of Action

Quinine 1’-Oxide, as a quinone derivative, is thought to cause cell death by the reduction of two electrons by NQO1 . This interaction with its target leads to changes in the cellular environment, particularly in the context of cancer cells .

Biochemical Pathways

It is known that quinones are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . This suggests that Quinine 1’-Oxide may interact with various biochemical pathways involving these groups.

Pharmacokinetics

Quinine, a related compound, is known to have an oral bioavailability of 76–88% in healthy adults . Quinine exposure is higher in patients with malaria than in healthy adults, possibly because malaria may cause impaired hepatic function, which results in decreased quinine total body clearance and volume of distribution .

Result of Action

It is known that quinone compounds, in general, have antioxidant activity and can improve general health conditions . In the context of cancer, quinone derivative compounds like Quinine 1’-Oxide are known to cause cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Quinine 1’-Oxide. For instance, quinones are known to have toxicological effects through their presence as photoproducts from air pollutants . This suggests that environmental factors such as air quality could potentially influence the action of Quinine 1’-Oxide.

Eigenschaften

IUPAC Name |

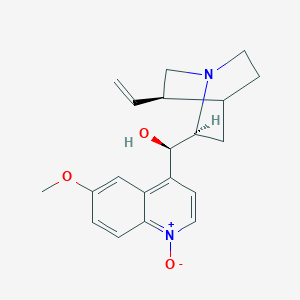

(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14?,19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBIANHNFAPFOH-VOMFEXJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinine 1'-Oxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)